molecular formula C21H20N6O2 B2445106 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034461-49-7

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2445106
CAS RN: 2034461-49-7
M. Wt: 388.431
InChI Key: XRJOLLBJBBZOCL-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its derivatives have been explored for their antimicrobial properties. A study by Desai et al. (2020) synthesized a series of related compounds and evaluated them for antibacterial and antifungal activities. These compounds showed good to excellent inhibition potency against various Gram-positive and Gram-negative bacterial strains, and exhibited a broad spectrum of inhibitory activity. Molecular docking studies suggested insights into their binding affinity and possible mechanisms of action in antimicrobial activities (Desai et al., 2020).

Synthesis and Structural Studies

The compound and its analogs have been the subject of various synthesis and structural studies. For instance, Mohan et al. (2013) reported on the aqueous syntheses of methylimidazo[1,2-a]pyridines, which are structurally related to this compound, without any deliberate addition of catalyst. These syntheses produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions (Mohan et al., 2013).

Potential in Anticancer Research

Compounds structurally related to this compound have shown potential in anticancer research. Liu et al. (2009) synthesized novel oxazole derivatives with anticancer activity. These compounds were evaluated for their antiproliferative activities against human cancer cell lines, with some showing strong inhibitory activities (Liu et al., 2009).

Antimalarial Potential

Research has also explored the antimalarial potential of compounds related to this compound. Saini et al. (2016) synthesized a series of quinoline-pyrazolopyridine derivatives, which were screened for in vitro and in vivo antimalarial activity. The most active analogues showed considerable potent antimalarial activity during both in vitro and in vivo studies (Saini et al., 2016).

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-26-13-17(12-25-26)16-8-15(9-22-11-16)10-23-20(28)6-7-27-14-24-19-5-3-2-4-18(19)21(27)29/h2-5,8-9,11-14H,6-7,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJOLLBJBBZOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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